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molecular formula C16H18ClF3N4OS B611520 Tyclopyrazoflor CAS No. 1477919-27-9

Tyclopyrazoflor

Cat. No. B611520
M. Wt: 406.9 g/mol
InChI Key: DBHVHTPMRCXCIY-UHFFFAOYSA-N
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Patent
US09433215B2

Procedure details

A 100 mL, 3-neck round bottom flask, equipped with mechanical stirrer, temperature probe and nitrogen inlet was charged with cesium carbonate (654 mg, 2.01 mmol), N-(3-chloro-1-(pyridin-3-yl)-1H-pyrazol-4-yl)-3-((3,3,3-trifluoropropyl)thio)propanamide (380 mg, 1.00 mmol) and N,N-dimethylformamide, (5 mL). Iodoethane (0.089 mL, 1.10 mmol) was added dropwise. The reaction was stirred at 40° C. for 2 hours, at which point thin layer chromatography analysis [((Eluent: ethyl acetate] indicated that only a trace of starting material remained. The reaction mixture was cooled to 20° C. and water (20 mL) was added. It was extracted with ethyl acetate (2×20 mL) and the combined organic layers were concentrated to dryness at <40° C. The residue was purified by flash column chromatography using 0-100% ethyl acetate/hexane as eluent. The fractions containing pure product were concentrated to dryness to afford a colorless oil (270 mg, 66%): 1H NMR (400 MHz, DMSO-d6) δ 9.11 (d, J=2.7 Hz, 1H), 8.97 (s, 1H), 8.60 (dd, J=4.8, 1.4 Hz, 1H), 8.24 (ddd, J=8.4, 2.8, 1.4 Hz, 1H), 7.60 (ddd, J=8.4, 4.7, 0.8 Hz, 1H), 3.62 (q, J=7.1 Hz, 2H), 2.75 (t, J=7.0 Hz, 2H), 2.66-2.57 (m, 2H), 2.57-2.44 (m, 2H), 2.41 (t, J=7.0 Hz, 2H), 1.08 (t, J=7.1 Hz, 3H); EIMS m/z 406 ([M]+).
Name
cesium carbonate
Quantity
654 mg
Type
reactant
Reaction Step One
Name
N-(3-chloro-1-(pyridin-3-yl)-1H-pyrazol-4-yl)-3-((3,3,3-trifluoropropyl)thio)propanamide
Quantity
380 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0.089 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Yield
66%

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[Cs+].[Cs+].[Cl:7][C:8]1[C:12]([NH:13][C:14](=[O:24])[CH2:15][CH2:16][S:17][CH2:18][CH2:19][C:20]([F:23])([F:22])[F:21])=[CH:11][N:10]([C:25]2[CH:26]=[N:27][CH:28]=[CH:29][CH:30]=2)[N:9]=1.CN(C)C=O.I[CH2:37][CH3:38]>O.C(OCC)(=O)C>[Cl:7][C:8]1[C:12]([N:13]([CH2:37][CH3:38])[C:14](=[O:24])[CH2:15][CH2:16][S:17][CH2:18][CH2:19][C:20]([F:22])([F:21])[F:23])=[CH:11][N:10]([C:25]2[CH:26]=[N:27][CH:28]=[CH:29][CH:30]=2)[N:9]=1 |f:0.1.2|

Inputs

Step One
Name
cesium carbonate
Quantity
654 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
N-(3-chloro-1-(pyridin-3-yl)-1H-pyrazol-4-yl)-3-((3,3,3-trifluoropropyl)thio)propanamide
Quantity
380 mg
Type
reactant
Smiles
ClC1=NN(C=C1NC(CCSCCC(F)(F)F)=O)C=1C=NC=CC1
Name
Quantity
5 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
0.089 mL
Type
reactant
Smiles
ICC
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 40° C. for 2 hours, at which point thin layer chromatography analysis [((Eluent
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 100 mL, 3-neck round bottom flask, equipped with mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 20° C.
EXTRACTION
Type
EXTRACTION
Details
It was extracted with ethyl acetate (2×20 mL)
CONCENTRATION
Type
CONCENTRATION
Details
the combined organic layers were concentrated to dryness at <40° C
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography
ADDITION
Type
ADDITION
Details
The fractions containing pure product
CONCENTRATION
Type
CONCENTRATION
Details
were concentrated to dryness

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=NN(C=C1N(C(CCSCCC(F)(F)F)=O)CC)C=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 270 mg
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 66.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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